molecular formula C23H25N3O4 B10989490 N-(3,4-dimethoxybenzyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide

N-(3,4-dimethoxybenzyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide

Cat. No.: B10989490
M. Wt: 407.5 g/mol
InChI Key: AVBYVKUGLNRUDU-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide is a complex organic compound with the following chemical formula:

C22H22N2O5\text{C}_{22}\text{H}_{22}\text{N}_2\text{O}_5C22​H22​N2​O5​

. It belongs to the class of quinazoline derivatives and exhibits interesting biological properties.

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves several steps. While I don’t have specific data for this exact compound, I can provide a general outline based on similar structures:

    Construction of the Quinazoline Core: A key step involves the formation of the quinazoline ring system. This can be achieved through cyclization reactions using appropriate precursors.

    Introduction of the Benzyl Group: The benzyl moiety (3,4-dimethoxybenzyl) can be introduced via nucleophilic substitution or other suitable methods.

    Carboxamide Formation: The carboxamide group is typically introduced by reacting the appropriate amine with a carboxylic acid derivative.

Chemical Reactions Analysis

Reactivity:

    Oxidation and Reduction: Depending on the functional groups present, N-(3,4-dimethoxybenzyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide may undergo oxidation (e.g., using reagents like KMnO4) or reduction (e.g., using LiAlH4).

    Substitution Reactions: The benzyl group can participate in substitution reactions (e.g., nucleophilic aromatic substitution).

    Acid-Base Reactions: The carboxamide group can act as an acid or base under appropriate conditions.

Common Reagents and Conditions:

    Reductive Conditions: Lithium aluminum hydride (LiAlH4) for reduction.

    Oxidative Conditions: Potassium permanganate (KMnO4) for oxidation.

    Substitution Reactions: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Scientific Research Applications

    Medicinal Chemistry: Investigating its pharmacological properties and potential as a drug candidate.

    Biological Studies: Understanding its interactions with cellular targets.

    Chemical Biology: Exploring its role in signaling pathways.

Mechanism of Action

The precise mechanism of action remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular processes.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare it to related quinazoline derivatives. Its uniqueness lies in the combination of the benzyl group, quinazoline core, and carboxamide functionality.

Remember that this compound’s properties and applications may evolve as more research emerges

Properties

Molecular Formula

C23H25N3O4

Molecular Weight

407.5 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide

InChI

InChI=1S/C23H25N3O4/c1-29-19-10-7-15(12-20(19)30-2)14-24-22(27)16-8-9-17-18(13-16)25-21-6-4-3-5-11-26(21)23(17)28/h7-10,12-13H,3-6,11,14H2,1-2H3,(H,24,27)

InChI Key

AVBYVKUGLNRUDU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N4CCCCCC4=N3)OC

Origin of Product

United States

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